4,6-dimethyl-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a tetrahydrobenzothiolo pyrimidine moiety, and a carbonitrile group
Preparation Methods
The synthesis of 4,6-Dimethyl-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)pyridine-3-carbonitrile typically involves multiple steps. One common synthetic route includes the condensation of appropriate starting materials under specific reaction conditions. For example, the reaction may involve the use of dimethylformamide (DMF) and a dehydrating agent such as sodium hydroxide to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield corresponding alcohols or amines.
Scientific Research Applications
4,6-Dimethyl-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, modulating their activity. The pathways involved can vary depending on the biological context, but they often include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar compounds to 4,6-Dimethyl-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)pyridine-3-carbonitrile include:
These compounds share structural similarities but differ in specific functional groups and overall molecular architecture. The uniqueness of 4,6-Dimethyl-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)pyridine-3-carbonitrile lies in its combination of a pyridine ring with a tetrahydrobenzothiolo pyrimidine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,6-dimethyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S2/c1-10-7-11(2)22-16(13(10)8-19)24-18-15-12-5-3-4-6-14(12)23-17(15)20-9-21-18/h7,9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGRYRCSQBEFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SC2=NC=NC3=C2C4=C(S3)CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.